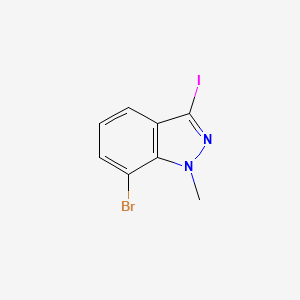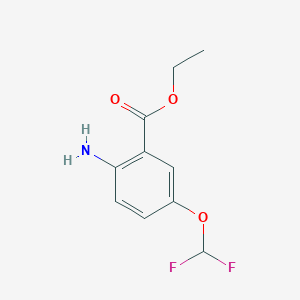
7-Bromo-3-iodo-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-iodo-1-methyl-1H-indazole: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the halogenation of 1-methyl-1H-indazole. The process typically starts with the iodination of 1-methyl-1H-indazole to form 3-iodo-1-methyl-1H-indazole. This intermediate is then subjected to bromination to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient halogenation reagents and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-3-iodo-1-methyl-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Bromo-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis. Its halogen atoms make it a versatile intermediate for the synthesis of more complex molecules through various coupling reactions .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The compound’s unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale production and application .
Wirkmechanismus
The mechanism of action of 7-Bromo-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-1H-indazole-3-carboxylate
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
- 1-Methyl-1H-indazole-3-carboxylate
Comparison: Compared to similar compounds, 7-Bromo-3-iodo-1-methyl-1H-indazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides enhanced reactivity and versatility in chemical reactions. The compound’s structure allows for diverse modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H6BrIN2 |
|---|---|
Molekulargewicht |
336.95 g/mol |
IUPAC-Name |
7-bromo-3-iodo-1-methylindazole |
InChI |
InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
AIDPQKUFALPLNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2Br)C(=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)

![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)



![[5-(4-Chloro-2-methylphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13674472.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
